7-Hydroxy-cholesteryl-bishemisuccinate-diethanolamine salt
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Overview
Description
7-Hydroxy-cholesteryl-bishemisuccinate-diethanolamine salt is a bioactive small molecule known for its high purity and quality. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is recognized for its potential anticancer properties and is often utilized in biochemical studies .
Preparation Methods
The synthesis of 7-Hydroxy-cholesteryl-bishemisuccinate-diethanolamine salt involves several steps. The primary synthetic route includes the hydroxylation of cholesterol followed by the esterification with hemisuccinate and subsequent reaction with diethanolamine. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality and consistency .
Chemical Reactions Analysis
7-Hydroxy-cholesteryl-bishemisuccinate-diethanolamine salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its bioactivity.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7-Hydroxy-cholesteryl-bishemisuccinate-diethanolamine salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in studies related to cell signaling, membrane dynamics, and lipid metabolism.
Medicine: It is investigated for its potential anticancer properties and its role in modulating cholesterol levels.
Industry: The compound is used in the development of pharmaceuticals and as an additive in various biochemical assays
Mechanism of Action
The mechanism of action of 7-Hydroxy-cholesteryl-bishemisuccinate-diethanolamine salt involves its interaction with specific molecular targets and pathways. The compound is known to modulate cholesterol metabolism and influence cell signaling pathways related to lipid homeostasis. It may also exert its effects by binding to specific receptors or enzymes involved in these pathways, thereby altering their activity and leading to various biological outcomes .
Comparison with Similar Compounds
7-Hydroxy-cholesteryl-bishemisuccinate-diethanolamine salt can be compared with other similar compounds, such as:
Cholesteryl hemisuccinate: Another cholesterol derivative used in similar biochemical applications.
Cholesteryl oleate: A cholesterol ester with different fatty acid composition, used in lipid metabolism studies.
Cholesteryl palmitate: A cholesterol ester commonly found in biological membranes and used in membrane dynamics research.
The uniqueness of this compound lies in its specific hydroxylation and esterification pattern, which imparts distinct biological activities and research applications .
Properties
IUPAC Name |
2-aminoethanol;4-[[(3S,7S,8S,9R,10R,13R,14R,17R)-7-(3-carboxypropanoyloxy)-8,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,7,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O8.C2H7NO/c1-22(2)8-7-9-23(3)26-10-11-27-35(26,5)19-17-28-34(4)18-16-25(43-32(41)14-12-30(37)38)20-24(34)21-29(36(27,28)6)44-33(42)15-13-31(39)40;3-1-2-4/h21-23,25-29H,7-20H2,1-6H3,(H,37,38)(H,39,40);4H,1-3H2/t23-,25+,26-,27-,28-,29+,34+,35-,36+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQDZZHBKIWLHY-BYLIBKKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2(C(C=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)OC(=O)CCC(=O)O)C)C.C(CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@]2([C@H](C=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)OC(=O)CCC(=O)O)C)C.C(CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H63NO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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